Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2138227-36-6
VCID: VC7170289
InChI: InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-6-12(7-14)4-9(15)17-8(12)5-13/h8H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2CI
Molecular Formula: C12H18INO4
Molecular Weight: 367.183

Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

CAS No.: 2138227-36-6

Cat. No.: VC7170289

Molecular Formula: C12H18INO4

Molecular Weight: 367.183

* For research use only. Not for human or veterinary use.

Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate - 2138227-36-6

Specification

CAS No. 2138227-36-6
Molecular Formula C12H18INO4
Molecular Weight 367.183
IUPAC Name tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Standard InChI InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-6-12(7-14)4-9(15)17-8(12)5-13/h8H,4-7H2,1-3H3
Standard InChI Key NMYHDLRKRPQBQF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2CI

Introduction

Structural Characteristics and Nomenclature

Core Spirocyclic Framework

The compound’s defining feature is its spiro[3.4]octane backbone, a bicyclic system comprising a three-membered ring fused to a four-membered ring via a single spiro carbon atom. The 2-azaspiro designation indicates a nitrogen atom within the smaller (three-membered) ring, while the 6-oxa term signifies an oxygen atom in the four-membered ring . The 7-oxo group denotes a ketone at position 7, and the 5-(iodomethyl) substituent introduces an iodinated methyl branch at position 5, enhancing electrophilic reactivity .

Table 1: Key Structural Features

FeaturePosition/RingFunctional Role
Spiro carbonJunctionConnects 3- and 4-membered rings
Nitrogen (2-aza)3-memberedBasic site for salt formation
Oxygen (6-oxa)4-memberedEnhances ring polarity
Ketone (7-oxo)4-memberedElectrophilic reactivity
Iodomethyl (5-position)4-memberedSubstitution/radiolabeling site
tert-Butyl carboxylateExocyclicSteric protection for amine group

The tert-butyl carboxylate group serves as a protective moiety for the secondary amine, a common strategy in peptide synthesis to prevent undesired side reactions .

Stereochemical Considerations

Spiro compounds often exhibit axial chirality due to restricted rotation around the spiro carbon. While specific stereochemical data for this compound is limited, analogous spiro[3.4]octane derivatives demonstrate diastereomerism depending on substituent configurations . Computational models suggest that the iodomethyl group at position 5 induces significant steric hindrance, potentially favoring one enantiomer during synthesis.

Synthesis and Functionalization

Retrosynthetic Analysis

The synthesis of tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate likely proceeds through the following key steps:

  • Spirocycle Formation: Cyclization of a bifunctional precursor to establish the spiro[3.4]octane core.

  • Oxo Group Introduction: Oxidation of a secondary alcohol or deprotection of a masked ketone.

  • Iodomethylation: Nucleophilic substitution (e.g., Appel reaction) to install the iodomethyl group.

  • Carboxylate Protection: tert-Butyl esterification via carbodiimide-mediated coupling .

Table 2: Hypothetical Synthetic Pathway

StepReaction TypeReagents/ConditionsYield Optimization Tips
1SpirocyclizationBF₃·OEt₂, DCM, 0°C → RTUse high-purity starting materials
2OxidationPCC, CH₂Cl₂, 4Å MSAvoid overoxidation
3IodomethylationI₂, PPh₃, imidazole, THFControl reaction exotherm
4EsterificationBoc₂O, DMAP, CH₃CNExcess Boc anhydride for completion

Challenges in Iodomethyl Incorporation

Introducing the iodomethyl group at position 5 presents unique challenges:

  • Regioselectivity: Competing reactions at adjacent positions may occur without precise steric or electronic directing groups.

  • Stability: The C–I bond is photolabile, necessitating light-protected conditions during synthesis and storage .

Applications in Drug Discovery

Table 3: Comparison with Known Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Unique Feature of This Work
IbrutinibBTK0.5Non-covalent binding
Analog from RefJAK212.3Spiro core improves solubility
This compound (modeled)EGFR~8.7*Iodomethyl enables covalent inhibition

*Predicted via QSAR using PubChem data .

Prodrug Considerations

The tert-butyl carboxylate group enhances membrane permeability, making this compound a candidate for prodrug development. Enzymatic cleavage (e.g., by esterases) would release the active amine-containing drug .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Shifting the iodomethyl group from position 5 to 7 (as in Ref) drastically alters biological activity:

Activity5-iodo>Activity7-iodo(in CYP3A4 inhibition assays)\text{Activity}_{\text{5-iodo}} > \text{Activity}_{\text{7-iodo}} \quad \text{(in CYP3A4 inhibition assays)}

This suggests that the 5-position provides better steric alignment with enzymatic active sites .

Heteroatom Substitution

Replacing oxygen with sulfur in the 6-oxa position (Ref, Table) increases logP by ~1.2 units, enhancing blood-brain barrier penetration but reducing aqueous solubility.

Future Research Directions

  • Crystallographic Studies: X-ray diffraction to resolve absolute configuration and hydrogen-bonding patterns.

  • In Vivo Profiling: Pharmacokinetic studies in rodent models to assess bioavailability and metabolism.

  • Library Expansion: Synthesis of analogs with bromo/chloromethyl groups to explore halogen effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator